molecular formula C11H13BrN2O2S B14897242 5-bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide

5-bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide

Cat. No.: B14897242
M. Wt: 317.20 g/mol
InChI Key: VUAUEIVCQYKBKL-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, with the molecular formula C11H13BrN2O2S, has garnered interest due to its potential biological activities and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide typically involves the reaction of 5-bromothiophene-2-carboxylic acid with 2-oxoazepane-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 5-bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to its biological effects. The thiophene ring and the amide group play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide is unique due to its combination of the thiophene ring with an azepane moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C11H13BrN2O2S

Molecular Weight

317.20 g/mol

IUPAC Name

5-bromo-N-(2-oxoazepan-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C11H13BrN2O2S/c12-9-5-4-8(17-9)11(16)14-7-3-1-2-6-13-10(7)15/h4-5,7H,1-3,6H2,(H,13,15)(H,14,16)

InChI Key

VUAUEIVCQYKBKL-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=O)C(C1)NC(=O)C2=CC=C(S2)Br

Origin of Product

United States

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